molecular formula C7H6O B091794 Benzaldehyde-d6 CAS No. 17901-93-8

Benzaldehyde-d6

Cat. No. B091794
CAS RN: 17901-93-8
M. Wt: 112.16 g/mol
InChI Key: HUMNYLRZRPPJDN-MZWXYZOWSA-N
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Description

Benzaldehyde-d6 is a deuterated derivative of benzaldehyde, a simple aromatic aldehyde with a wide range of applications in synthetic chemistry, including the synthesis of pharmaceuticals and natural products. The deuterium atoms replace the hydrogen atoms in the aldehyde group and on the aromatic ring, which can be useful for various spectroscopic and chemical tracing studies.

Synthesis Analysis

The synthesis of benzaldehyde derivatives, including deuterated forms like benzaldehyde-d6, can be achieved through various methods. For instance, the synthesis of highly functionalized 2H and 13C labeled benzaldehydes can be performed via regio-selective formylation, using deuterated reagents such as DMF-d7 to introduce the deuterium atoms . Another approach involves the catalytic oxidation of toluene to benzaldehyde using a hexagonal Ni6 cluster protected by 2-phenylethanethiol, which demonstrates the potential for industrial applications .

Molecular Structure Analysis

The molecular structure of benzaldehyde and its derivatives has been extensively studied. For example, the phosphorescence spectra of benzaldehyde-d6 and other isotopologues have been analyzed, revealing insights into the vibrational modes and the geometry of the triplet state of the molecule . Additionally, the structure and dynamics of benzaldehyde in aqueous solutions have been investigated through the study of benzaldehyde-(water)n clusters, which helps in understanding the solute-water interactions that are relevant to biological molecules .

Chemical Reactions Analysis

Benzaldehyde-d6 and its derivatives participate in various chemical reactions. The compound 4,6-benzylidene-D-glucose, a benzaldehyde derivative, has been shown to inhibit protein synthesis in human cells without affecting mitosis, indicating a specific biochemical interaction . The thermal decomposition mechanisms of benzaldehyde have also been studied, with benzaldehyde breaking down into phenyl radical, CO, and H atoms at high temperatures . The photodissociation dynamics of benzaldehyde-d5, a closely related isotopologue, have been investigated, providing insights into the energy release and quantum yield of the H atom production channel .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde and its derivatives are influenced by their molecular structure. The photoelectron spectrum of the benzaldehyde anion has been analyzed, revealing the adiabatic electron affinity and active vibrational modes of the molecule . Quantum mechanical studies have compared the structural properties, vibrational data, and electronic properties of various benzaldehyde derivatives, including their HOMO-LUMO energies and hyperpolarizability, which are important for understanding their reactivity and interactions .

Scientific Research Applications

1. Catalytic Hydrogenation of Methyl Benzoate to Benzyl Aldehyde

  • Application Summary : Benzaldehyde is synthesized through a one-step catalytic hydrogenation using the cost-effective raw material, methyl benzoate . This process aligns with the principles of atom economy and green production .
  • Methods of Application : A series of MnO x /γ-Al 2 O 3 catalysts were meticulously prepared using the precipitation-impregnation method . Characterization techniques such as X-ray diffraction (XRD), N 2 physical adsorption, Fourier transform infrared spectroscopy (FT-IR), X-ray photoelectron spectroscopy (XPS), H 2 temperature programmed reduction (H 2 -TPR), and NH 3 temperature-programmed desorption (NH 3 -TPD) were employed to analyze the structure and surface properties of the catalysts .
  • Results : The optimized reaction temperature was found to be 360 °C . The catalyst demonstrated the most suitable oxygen vacancy concentration, yielding impressive results: a conversion rate of 87.90% and a benzaldehyde selectivity of 86.1% .

2. Enzymatic Production of Benzaldehyde from L-Phenylalanine

  • Application Summary : Benzaldehyde is produced from L-phenylalanine using a mutant form of 4-hydroxymandelate synthase . Benzaldehyde and its derivatives are versatile building blocks in the synthesis of many complex molecules, ranging from pharmaceuticals to plastic additives .
  • Methods of Application : Four enzymes were expressed in Escherichia coli; L-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase . A quadruple mutant of 4-hydroxymandelate synthase (A199V/Q206R/I217V/K337Q) obtained by random and site-directed mutagenesis demonstrated 2.4-fold higher activity than wild type .
  • Results : The mutant-expressing strain was able to produce benzaldehyde from 100 mM L-phenylalanine at a conversion rate of 84% .

3. Asymmetric Organocatalysis

  • Application Summary : Benzaldehyde derivatives are used in asymmetric organocatalysis . This is a pivotal technological platform routinely employed by industry .

4. Synthesis of Antiepileptic Drug Phenytoin

  • Application Summary : One of the most important applications of benzoin, which can be synthesized from benzaldehyde, is the synthesis of the antiepileptic drug phenytoin . Phenytoin suppresses systemic epilepsy and has a good effect on partial epilepsy .
  • Methods of Application : Most of the routes for the synthesis of phenytoin include the oxidation of benzoin to 1,2-diphenylethanedione, and the cyclization of 1,2-diphenylethanedione .

5. Heterogeneous Organocatalyzed Aldol Reaction

  • Application Summary : Benzaldehyde derivatives are used in a heterogeneous organocatalyzed aldol reaction . This is a pivotal technological platform routinely employed by industry .

6. Synthesis of Antiepileptic Drug Phenytoin

  • Application Summary : One of the most important applications of benzoin, which can be synthesized from benzaldehyde, is the synthesis of the antiepileptic drug phenytoin . Phenytoin suppresses systemic epilepsy and has a good effect on partial epilepsy .
  • Methods of Application : Most of the routes for the synthesis of phenytoin include the oxidation of benzoin to 1,2-diphenylethanedione, and the cyclization of 1,2-diphenylethanedione .

Safety And Hazards

Benzaldehyde-d6 is harmful if swallowed . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, and remove all sources of ignition . It is also highly flammable in liquid and vapor form .

Future Directions

There is ongoing research into the effectiveness of structural analogs of benzaldehyde for the selective hydrogenation of benzaldehyde under visible light illumination . This could lead to more efficient and environmentally friendly methods for the production of benzaldehyde.

properties

IUPAC Name

deuterio-(2,3,4,5,6-pentadeuteriophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i1D,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMNYLRZRPPJDN-MZWXYZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514616
Record name (formyl-~2~H_6_)Benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde-d6

CAS RN

17901-93-8
Record name (formyl-~2~H_6_)Benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzaldehyde-d6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
LJW Haffenden, VA Yaylayan, J Fortin - Food chemistry, 2001 - Elsevier
Vibrational theory of olfaction was investigated with the following three labelled analogues of benzaldehyde; 13 C 6 (ring)-benzaldehyde, 13 CHO-benzaldehyde and benzaldehyde-d 6 …
Number of citations: 57 www.sciencedirect.com
J Beránek, DA Muggli, A Kubátová - Journal of the American …, 2011 - ACS Publications
… Two internal standards (IS), butanal-d2 and benzaldehyde-d6, were added to this solution in the final concentrations of 0.500 mg L 1. PFBHA solution (1.7 … Benzaldehyde-d6 …
Number of citations: 15 pubs.acs.org
Y Hirata, EC Lim - The Journal of Chemical Physics, 1980 - pubs.aip.org
… The zero excess energy ISC rate of benzaldehyde-d6 is so small (3.0 x 10-1 S~l) compared to the measured phosphorescence decay rate (5. ox 102 Sl) that the latter value can be …
Number of citations: 49 pubs.aip.org
J Smolarek, R Zwarich, L Goodman - Journal of Molecular Spectroscopy, 1972 - Elsevier
The vapor absorption spectra of 1 A″(nπ ∗ ) ← S 0 for benzaldehyde-h 6 , benzaldehyde-1-d, benzaldehyde-4-d, benzaldehyde-3,5-d 2 and benzaldehyde-d 6 have been obtained, …
Number of citations: 35 www.sciencedirect.com
J Simpson, H Offen… - 1970 - apps.dtic.mil
… The phosphorescence lifetime and spectra of benzaldehyde, benzaldehyde-d1 and benzaldehyde-d6 have been measured in methylcyclohexane, EPA, and 85 H3PO4 glasses at 77K. …
Number of citations: 2 apps.dtic.mil
M Ditrych, W Filipowska, G De Rouck… - Brew …, 2019 - themodernbrewhouse.com
… ion monitoring of the fragments was at m/z 247 (2MP); 261 (2MB and 3MB); 275 (HEX); 271 (FUR); 279 (MET); 295 (PHE); 315 (T2N); 270 (2MB-d10); and 287 (benzaldehyde-d6). Data …
Number of citations: 23 themodernbrewhouse.com
AT Blomquist, RJ Cedergren - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
… Benzaldehyde-d6 (I) To a stirred metal autoclave was added 63.8 g (0.760 mole) of benzene-d6, 112 g of aluminium chloride, 20 g of sodium chloride, and 1.0 ml of deuterium oxide (a …
Number of citations: 9 cdnsciencepub.com
G Carrillo, A Bravo, C Zufall - researchgate.net
… Furfural, methional, and benzaldehyde-d6 coelutions 238 were detected when the m/z 181 ion was used; therefore, 239 minority ions were selected to monitor the oximes of these 240 …
Number of citations: 0 www.researchgate.net
E Pellizzari, B Demian, K Krost - Analytical Chemistry, 1984 - ACS Publications
… Benzaldehyde-d6 and benzoic-d6 acid were identified in sampling cartridges spiked with … Traces of benzaldehyde-d6 were detected when toluene-d8 was the adsorbed analyte and …
Number of citations: 114 pubs.acs.org
E Zlatić, A Pichler, A Lončarić, R Vidrih… - … journal of food …, 2017 - Taylor & Francis
… 2.5 mL of supernatant, 10 μL benzaldehyde-d6 (internal standard; 0.35 g/L standard solution in water) and 2.5 mL of saturated solution of CaCl 2 were introduced into a 10 mL vial. The …
Number of citations: 14 www.tandfonline.com

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